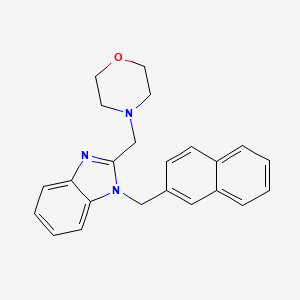![molecular formula C21H28N4O B11361558 1-Benzyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B11361558.png)
1-Benzyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group, a phenylpiperazine moiety, and a urea linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea typically involves the reaction of benzyl isocyanate with 1-(3-aminopropyl)-4-phenylpiperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-Benzyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. Additionally, the compound’s urea linkage may facilitate interactions with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
1-Benzyl-3-phenylpiperazine: Shares the benzyl and phenylpiperazine moieties but lacks the urea linkage.
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine: Contains a similar piperidine structure but with different substituents.
Uniqueness: 1-Benzyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is unique due to its combination of a benzyl group, phenylpiperazine moiety, and urea linkage. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H28N4O |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-benzyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea |
InChI |
InChI=1S/C21H28N4O/c26-21(23-18-19-8-3-1-4-9-19)22-12-7-13-24-14-16-25(17-15-24)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2,(H2,22,23,26) |
InChI Key |
BWUMMZAWZBRVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11361485.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11361486.png)
![Butyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11361493.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11361504.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11361509.png)
![N,N-diethyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11361510.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide](/img/structure/B11361514.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethanone](/img/structure/B11361528.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B11361531.png)
![3-chloro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11361538.png)
![(2E)-3-(4-methylphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B11361540.png)
![1-(1-Azepanyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone](/img/structure/B11361547.png)
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11361550.png)
